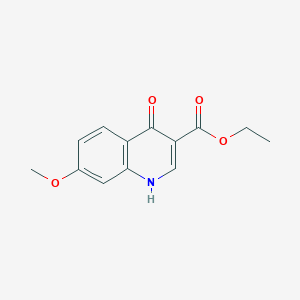
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate
概要
説明
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound of interest is structurally related to various quinoline derivatives that have been synthesized and studied for their potential uses in pharmaceuticals and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline ring system through various cyclization reactions. For instance, the synthesis of diethyl 4-hydroxyquinoline-2,3-dicarboxylate, a related compound, was achieved starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, which underwent intramolecular cyclization to form the target ring system . Similarly, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives were synthesized from commercially available 2-aminobenzoic acids through a two-step process involving the formation of isatoic anhydrides and subsequent reaction with the sodium enolate of ethyl acetoacetate . These methods highlight the versatility of cyclization reactions in constructing the quinoline core.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. In the case of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, the hydroxy and methoxy groups are expected to influence the electronic properties of the molecule. For example, the crystal structure of a related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, revealed a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom, which could be indicative of similar interactions in the compound of interest .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions due to the reactivity of their functional groups. For instance, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates were synthesized and further cyclized to form pyrido[2,1-a]isoquinoline derivatives . Additionally, the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates was achieved through a "green" synthesis approach, which involved the condensation of anilines with triethyl methanetricarboxylate . These reactions demonstrate the potential for ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate to participate in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of substituents such as hydroxy and methoxy groups can affect the compound's solubility, boiling point, and melting point. The spectroscopic characterization of 5-ethoxymethyl-8-hydroxyquinoline provided insights into the electronic structure and reactivity of the molecule, which could be extrapolated to understand the properties of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate . Additionally, the crystal and molecular structure studies of related compounds provide valuable information on the stability and intermolecular interactions that could be present in the compound of interest .
科学的研究の応用
Bioactivity in Microglia
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate has been studied for its bioactivity, particularly in the context of neuroinflammation. A study found that a related compound, Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate, isolated from the mycelia of Hericium erinaceum, exhibited significant inhibition of NO production in LPS-activated microglia. This suggests potential neuroprotective properties relevant in various neurodegenerative diseases (Lin et al., 2018).
Synthesis and Transformation
There is research into the synthesis and transformation of this compound, which can be vital for developing pharmaceuticals and other applications. For instance, Ukrainets et al. (2006) described the synthesis of esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, showing the versatility of this compound in chemical transformations (Ukrainets et al., 2006).
Antibacterial and Antifungal Applications
The compound has been evaluated for antibacterial and antifungal activities. Research by Nagaraja et al. (2007) on ethyl naphtho(2,1-b)furan-2-carboxylate, a structurally related compound, has been screened for its antibacterial and antifungal properties. This opens the possibility of similar applications for ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in the field of antimicrobial research (Nagaraja et al., 2007).
Potential in Cancer Research
In the field of cancer research, derivatives of this compound have been assessed for their anticancer activity. A study by Regal et al. (2020) focused on ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, showing moderate cytotoxic activity against various cancer cell lines. This points towards the potential of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in oncological research (Regal et al., 2020).
Safety And Hazards
While specific safety and hazard information for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is not available in the search results, it’s important to handle all chemical compounds with care, wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
特性
IUPAC Name |
ethyl 7-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-6-8(17-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLDDWJZROMBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979698 | |
| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate | |
CAS RN |
71083-05-1, 63463-15-0 | |
| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 63463-15-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

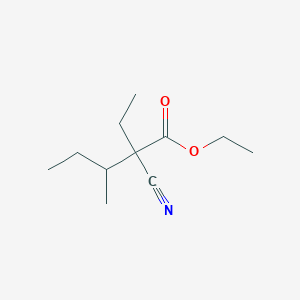
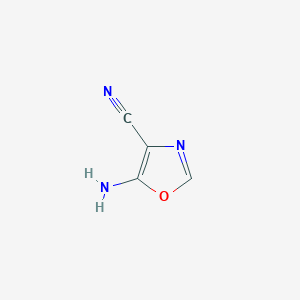
![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)
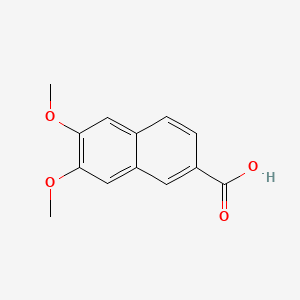
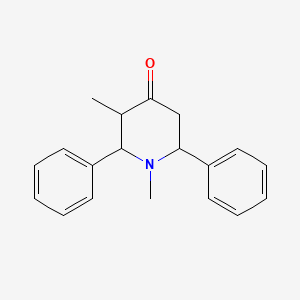
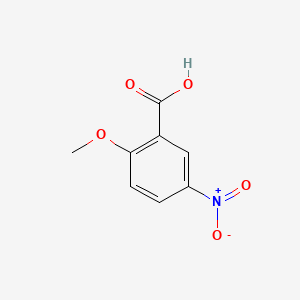
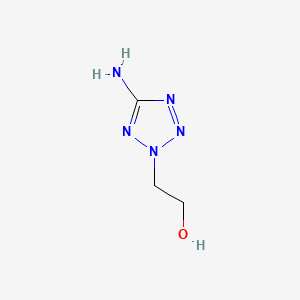

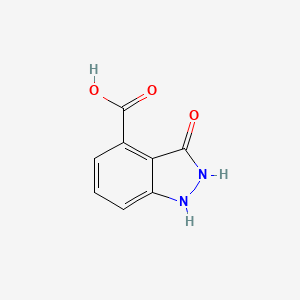
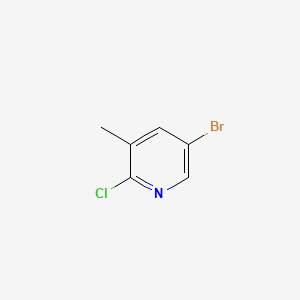
![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)
![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)